3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a phenylhydrazinyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyluracil with phenylhydrazine in the presence of a catalyst or under acidic conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are crucial for subsequent applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may be employed to modify the functional groups, such as reducing the phenylhydrazinyl group to an amine.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been investigated for their potential antimicrobial, antiviral, and anticancer activities. The presence of the phenylhydrazinyl group is particularly interesting due to its ability to interact with biological targets.
Medicine
In medicine, derivatives of pyrimidine compounds are often explored for their therapeutic potential
Industry
Industrially, such compounds may be used in the development of new materials, including polymers and dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The phenylhydrazinyl group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-Methyluracil: A precursor in the synthesis of the compound.
Phenylhydrazine: Another precursor and a common reagent in organic synthesis.
Pyrimidine Derivatives: Compounds with similar structures that exhibit a range of biological activities.
Uniqueness
3-Methyl-6-(1-phenylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of the methyl and phenylhydrazinyl groups on the pyrimidine ring. This unique substitution pattern can lead to distinct chemical and biological properties, setting it apart from other pyrimidine derivatives.
Properties
CAS No. |
647024-02-0 |
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Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
6-(N-aminoanilino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N4O2/c1-14-10(16)7-9(13-11(14)17)15(12)8-5-3-2-4-6-8/h2-7H,12H2,1H3,(H,13,17) |
InChI Key |
ZVEVRQOCXHYFNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N(C2=CC=CC=C2)N |
Origin of Product |
United States |
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